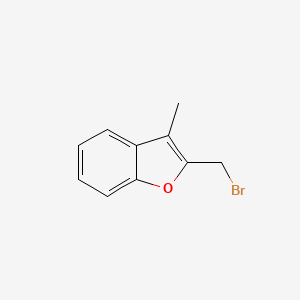
2-(bromomethyl)-3-methylbenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(bromomethyl)-3-methylbenzofuran is an organic compound characterized by a benzofuran ring substituted with a bromomethyl group at the second position and a methyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-3-methylbenzofuran typically involves the bromination of 3-methyl-1-benzofuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of photochemical reactors can also enhance the efficiency of the bromination process by providing controlled light exposure .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted benzofurans.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield methyl-substituted benzofurans.
科学的研究の応用
2-(bromomethyl)-3-methylbenzofuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory conditions.
Material Science: It is utilized in the preparation of polymers and other materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(bromomethyl)-3-methylbenzofuran in biological systems involves its interaction with nucleophilic sites in biomolecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to probe protein function and interactions .
類似化合物との比較
2-(Bromomethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a benzofuran ring.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of a benzofuran ring.
Uniqueness: 2-(bromomethyl)-3-methylbenzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct reactivity and properties compared to other bromomethyl-substituted compounds. Its combination of a bromomethyl group and a methyl group on the benzofuran ring makes it particularly versatile in synthetic applications.
特性
CAS番号 |
58863-50-6 |
|---|---|
分子式 |
C10H9BrO |
分子量 |
225.08 g/mol |
IUPAC名 |
2-(bromomethyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6H2,1H3 |
InChIキー |
YABPWQOZFNSTAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=CC=CC=C12)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















